
1-(2-(1,1'-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide is a complex organic compound that features a biphenyl group, a pyridinium ion, and a bromide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide typically involves multi-step organic reactions. A common approach might include:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the pyridinium ion: This step might involve the reaction of a pyridine derivative with an alkylating agent to form the pyridinium ion.
Combination of the two moieties: The final step could involve the reaction of the biphenyl derivative with the pyridinium ion under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new products.
Reduction: Reduction reactions could lead to the formation of different derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of advanced materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium chloride
- 1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium iodide
Uniqueness
1-(2-(1,1’-Biphenyl)-4-YL-2-oxoethyl)-2-(2-pyridinyl)pyridinium bromide may exhibit unique properties due to the presence of the bromide ion, which can influence its reactivity, solubility, and interactions with other molecules. Comparing its behavior with similar compounds containing different counterions (e.g., chloride or iodide) can highlight these unique aspects.
Propriétés
Numéro CAS |
18970-03-1 |
|---|---|
Formule moléculaire |
C24H19BrN2O |
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)-2-(2-pyridin-2-ylpyridin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C24H19N2O.BrH/c27-24(21-14-12-20(13-15-21)19-8-2-1-3-9-19)18-26-17-7-5-11-23(26)22-10-4-6-16-25-22;/h1-17H,18H2;1H/q+1;/p-1 |
Clé InChI |
RIMKZGZGPSLDCO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC=CC=C3C4=CC=CC=N4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


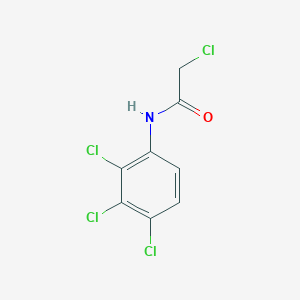
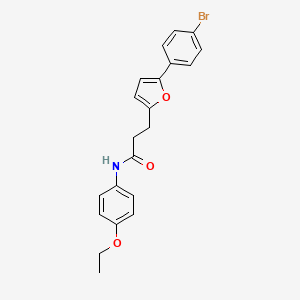
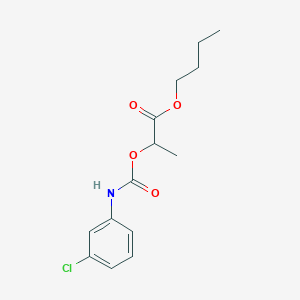
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11960687.png)

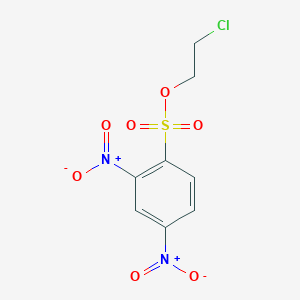
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960698.png)

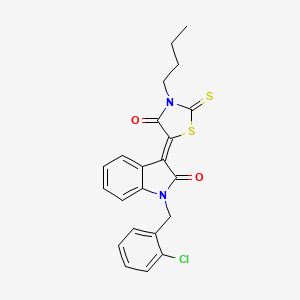
![3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11960712.png)


![(5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960730.png)

